molecular formula C12H25IO B14628283 12-Iodododecan-1-ol CAS No. 57395-52-5

12-Iodododecan-1-ol

Cat. No.: B14628283
CAS No.: 57395-52-5
M. Wt: 312.23 g/mol
InChI Key: PIOBHRFYMWDOST-UHFFFAOYSA-N
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Description

12-Iodododecan-1-ol, also known as 1-Iodododecane, is an organic compound with the molecular formula C₁₂H₂₅I. It is a long-chain alkyl iodide, where an iodine atom is attached to the terminal carbon of a dodecane chain. This compound is of interest due to its reactivity and applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Iodododecan-1-ol can be synthesized through several methods. One common approach involves the iodination of dodecanol. This reaction typically uses iodine (I₂) and a reducing agent such as phosphorus trichloride (PCl₃) or red phosphorus in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under mild conditions, often at room temperature, to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 12-Iodododecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Dodecanol, dodecanenitrile.

    Oxidation: Dodecanal, dodecanoic acid.

    Reduction: Dodecane.

Scientific Research Applications

12-Iodododecan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Iodododecan-1-ol largely depends on its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and protein function. The alcohol group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 12-Iodododecan-1-ol is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

12-iodododecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25IO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBHRFYMWDOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCI)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548585
Record name 12-Iodododecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57395-52-5
Record name 12-Iodododecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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